molecular formula C6H8N4O3 B1420585 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide CAS No. 1174906-82-1

1-ethyl-4-nitro-1H-pyrazole-3-carboxamide

Cat. No. B1420585
CAS RN: 1174906-82-1
M. Wt: 184.15 g/mol
InChI Key: RIWSEYIPUTZQBS-UHFFFAOYSA-N
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Description

“1-ethyl-4-nitro-1H-pyrazole-3-carboxamide” is a chemical compound with the molecular formula C6H8N4O3 . It is a solid substance and is used in the field of chemistry for various purposes .


Molecular Structure Analysis

The molecular structure of “1-ethyl-4-nitro-1H-pyrazole-3-carboxamide” can be represented by the InChI code 1S/C6H8N4O3/c1-2-9-3-4 (10 (12)13)5 (8-9)6 (7)11/h3H,2H2,1H3, (H2,7,11) . This indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule .


Physical And Chemical Properties Analysis

“1-ethyl-4-nitro-1H-pyrazole-3-carboxamide” is a solid substance . It has a molecular weight of 184.15 . The compound is stored at room temperature .

Scientific Research Applications

Agrochemical and Nematocidal Applications

  • Pyrazole carboxamide derivatives, including compounds similar to 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide, are noted for their use in agrochemicals. Specifically, some fluorine-containing pyrazole carboxamides exhibit good nematocidal activity against Meloidogyne incognita, a type of parasitic nematode affecting plants (Zhao et al., 2017).

Herbicidal Activity

  • Novel pyrazole-4-carboxamide derivatives have been synthesized and evaluated for their herbicidal activity. Introduction of aryloxy groups and various N-substituents on the pyrazole ring has shown to enhance herbicidal activity and crop selectivity. One such compound, N-(2,4-difluorophenyl)-1-ethyl-3-(3-trifluoromethylphenoxy)pyrazole-4-carboxamide, demonstrated significant herbicidal activity against various annual lowland weeds (Ohno et al., 2004).

Synthesis of Derivatives for Biological Activities

  • The synthesis of 2-substituted 2,6-dihydro-3-hydroxy-7H-pyrazolo[4,3-d]pyrimidin-7-ones involves the reduction of ethyl 4-nitroso-5-hydroxy-1H-pyrazole-3-carboxylates. This process is part of creating derivatives that might have various biological activities (Ochi & Miyasaka, 1983).

Antiviral and Antifungal Properties

  • Certain pyrazole-5-carboxamide derivatives exhibit antiviral properties, particularly against the Tobacco Mosaic Virus (TMV). These derivatives are synthesized from ethyl 3-alkyl-1H-pyrazole-5-carboxylate and have shown promising biological activity in preliminary assays (Zhang et al., 2012).

Safety and Hazards

The safety information for “1-ethyl-4-nitro-1H-pyrazole-3-carboxamide” indicates that it is classified under GHS07 . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-ethyl-4-nitropyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O3/c1-2-9-3-4(10(12)13)5(8-9)6(7)11/h3H,2H2,1H3,(H2,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWSEYIPUTZQBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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